7-[2,2,2-Tris(fluoranyl)ethanoylamino]heptanoic acid
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Overview
Description
7-(trifluoroacetamido)heptanoic acid is an organic compound characterized by the presence of a trifluoroacetamido group attached to a heptanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(trifluoroacetamido)heptanoic acid typically involves the reaction of heptanoic acid with trifluoroacetic anhydride in the presence of a suitable catalyst. The reaction conditions often include maintaining a controlled temperature and pH to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production methods for 7-(trifluoroacetamido)heptanoic acid may involve large-scale synthesis using continuous flow reactors. These methods are designed to optimize the reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve efficient production rates and high product quality .
Chemical Reactions Analysis
Types of Reactions
7-(trifluoroacetamido)heptanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the trifluoroacetamido group to an amine group.
Substitution: The trifluoroacetamido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, reduction may produce amines, and substitution reactions can result in various substituted derivatives .
Scientific Research Applications
7-(trifluoroacetamido)heptanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-(trifluoroacetamido)heptanoic acid involves its interaction with specific molecular targets and pathways. The trifluoroacetamido group can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Heptanoic acid: A simpler analog without the trifluoroacetamido group.
Trifluoroacetic acid: Contains the trifluoro group but lacks the heptanoic acid backbone.
7-aminoheptanoic acid: Similar structure but with an amino group instead of the trifluoroacetamido group.
Uniqueness
7-(trifluoroacetamido)heptanoic acid is unique due to the presence of both the trifluoroacetamido group and the heptanoic acid backbone. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C9H14F3NO3 |
---|---|
Molecular Weight |
241.21 g/mol |
IUPAC Name |
7-[(2,2,2-trifluoroacetyl)amino]heptanoic acid |
InChI |
InChI=1S/C9H14F3NO3/c10-9(11,12)8(16)13-6-4-2-1-3-5-7(14)15/h1-6H2,(H,13,16)(H,14,15) |
InChI Key |
VRLZUIHNCVRFHZ-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCNC(=O)C(F)(F)F)CCC(=O)O |
Origin of Product |
United States |
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